molecular formula C20H20N2OS B2521951 2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile CAS No. 166113-81-1

2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Cat. No.: B2521951
CAS No.: 166113-81-1
M. Wt: 336.45
InChI Key: DSFFNHAYIKNYBP-UHFFFAOYSA-N
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Description

2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile ( 166113-81-1) is a chemical compound with the molecular formula C20H20N2OS and a molecular weight of 336.45 . It belongs to a class of fused pyridine-carbonitrile structures, which serve as valuable scaffolds in medicinal chemistry and drug discovery research. Pyridine-3-carbonitrile derivatives, or nicotinonitriles, are recognized for their significant potential in pharmacological investigations. These compounds are frequently explored as key intermediates for synthesizing novel heterocyclic systems with diverse biological activities . Research on analogous structures has indicated potential cytotoxic effects against various cancer cell lines, suggesting their utility as building blocks for developing antineoplastic agents . Furthermore, related molecular frameworks containing the 2-[(2-oxo-2-phenylethyl)sulfanyl] motif have been studied for their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating remarkable anti-HIV-1 activity in scientific studies . The specific eight-membered cycloocta-fused ring system in this compound may offer unique conformational properties that are of interest in the design of enzyme inhibitors and receptor ligands. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

2-phenacylsulfanyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c21-13-17-12-16-10-4-1-2-7-11-18(16)22-20(17)24-14-19(23)15-8-5-3-6-9-15/h3,5-6,8-9,12H,1-2,4,7,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFFNHAYIKNYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that merit exploration. This article provides a comprehensive overview of its biological activity based on existing literature and research findings.

  • Molecular Formula : C20_{20}H20_{20}N2_2OS
  • Molecular Weight : 336.45 g/mol
  • CAS Number : [Not provided in the sources]

The biological activity of this compound primarily stems from its interactions with various biochemical pathways. The presence of the thioether group and the carbonitrile moiety are believed to play crucial roles in its pharmacological effects.

Biological Activities

  • Antiviral Activity
    • Preliminary studies indicate that compounds with similar structures exhibit antiviral properties against various RNA viruses. For instance, oxadiazoles have shown effectiveness against Hepatitis B virus (HBV), suggesting that derivatives of this compound may also possess similar activities .
  • Cytotoxicity and Antitumor Effects
    • The cytotoxic effects of related compounds have been studied extensively. For example, certain derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing effective cancer therapies .
  • Anti-inflammatory Properties
    • Inflammation is a common underlying factor in many diseases. Some studies suggest that compounds with a similar structural framework can inhibit inflammatory pathways, potentially making them useful in treating chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntiviralInhibition of HBV replication
CytotoxicitySelective toxicity towards cancer cells
Anti-inflammatoryInhibition of inflammatory cytokines

Case Study Example

In a study examining the antiviral potential of related compounds, researchers found that specific analogs significantly reduced the secretion of viral antigens in infected cells. This effect was concentration-dependent and comparable to established antiviral agents like lamivudine .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile exhibit various biological activities:

  • Anticancer Properties : Studies have shown that derivatives of cyclooctapyridines can inhibit cancer cell proliferation and induce apoptosis in several cancer types. This is attributed to their ability to interact with cellular signaling pathways involved in growth and survival.
  • Antioxidant Activity : The compound's structural features suggest it may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in preventing cellular damage associated with chronic diseases.
  • Antimicrobial Effects : Preliminary studies indicate that similar compounds have shown effectiveness against various bacterial strains. The presence of the sulfanyl group may enhance their antimicrobial activity by disrupting bacterial cell membranes.

Case Studies

Several case studies highlight the applications of related compounds in medicinal chemistry:

  • Case Study 1: Anticancer Activity
    A study published in Molecules demonstrated that derivatives of cyclooctapyridines exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Case Study 2: Antioxidant Properties
    Research published in Pharmaceutical Chemistry Journal showed that certain thieno[2,3-b]pyridines exhibited potent antioxidant effects comparable to established antioxidants like ascorbic acid. These findings suggest potential for developing new antioxidant therapies .

Potential Therapeutic Applications

Given its diverse biological activities, This compound could have several therapeutic applications:

  • Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth.
  • Neuroprotection : Utilizing its antioxidant properties to protect neuronal cells from oxidative damage could lead to new treatments for neurodegenerative diseases.
  • Infection Control : Its antimicrobial properties could be harnessed to develop new antibiotics or antifungal agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Cycloocta[b]pyridine derivatives are a well-studied class due to their pharmacological relevance. Below is a comparison of key analogues:

Compound Substituents Synthetic Route Biological Activity
Target Compound 2-[(2-Oxo-2-phenylethyl)sulfanyl], 3-carbonitrile Likely via Thorpe-Ziegler cyclization or multicomponent reactions Not directly reported; inferred CNS activity via structural analogy to blonanserin
Blonanserin 4-(4-fluorophenyl), 2-(4-ethylpiperazinyl) Multistep nucleophilic substitution and cyclization Antipsychotic (D2/5-HT2A antagonist), improves cognitive function in schizophrenia
4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile 2-methoxy, 4-(2-fluorophenyl) Cyclocondensation of cyclooctanone with arylidene malononitrile Antitubercular activity (IC50: 12.5 μM against M. tuberculosis)
2-Amino-4-(4-chlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile 2-amino, 4-(4-chlorophenyl) Thorpe-Ziegler cyclization followed by benzoylation/acetylation Anticancer activity (IC50: 18 μM against HT-29 colon cancer cells)
2-[2-(4-Chlorophenyl)-2-oxoethoxy]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile 2-[2-(4-chlorophenyl)-2-oxoethoxy] Alkylation of 3-cyanopyridones followed by cyclization No direct activity reported; structural focus on crystallography

Key Structural and Functional Differences

Methoxy/ethoxy substituents (e.g., in ) improve metabolic stability compared to sulfanyl groups, which may undergo oxidation .

Synthetic Efficiency :

  • Multicomponent reactions (e.g., Priya et al.’s one-pot method for pyridine-3-carbonitriles) yield the target scaffold in >90% efficiency , whereas blonanserin’s synthesis requires multistep protocols .

Biological Activity: Blonanserin’s clinical efficacy contrasts with the target compound’s underexplored pharmacology, though both share cycloocta[b]pyridine cores linked to CNS targets . Anticancer derivatives (e.g., 2-amino-4-(4-chlorophenyl)-analogue) highlight the scaffold’s versatility, with activity mediated by carbonitrile’s electron-withdrawing effects enhancing DNA intercalation .

Physicochemical and Crystallographic Insights

  • Conformational Analysis : The cyclooctane ring adopts a twisted boat-chair conformation in analogues like 4-(2-fluorophenyl)-2-methoxy derivatives, stabilizing the pyridine core for target engagement .
  • Hydrogen Bonding : The 3-carbonitrile group participates in C≡N···H interactions, as observed in crystallographic studies of related compounds .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. A common approach is alkylation of the sulfanyl precursor under basic conditions. For example, in analogous compounds, stirring with anhydrous potassium carbonate in DMF at room temperature for 12 hours yields intermediates, followed by purification via crystallization (43% yield reported for similar pyrimidine derivatives) . Key parameters include solvent choice (e.g., DMF for solubility), stoichiometric control of reagents (e.g., 1:1 molar ratio of alkylating agents), and post-reaction quenching with water to precipitate the product .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :
  • X-ray diffraction (XRD) : Monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 9.52 Å, b = 13.88 Å, c = 12.11 Å, β = 97.8°) are typical for related hexahydrocycloocta[b]pyridines. Hydrogen bonding patterns (e.g., N–H⋯O interactions) should be analyzed to confirm dimer formation .
  • NMR : Focus on ¹H and ¹³C signals for the sulfanyl (δ ~3.5 ppm for CH₂S), oxo (δ ~13.5 ppm for NH), and nitrile groups (δ ~115 ppm for CN) .
  • IR : Identify stretches for C≡N (~2200 cm⁻¹) and C=O (~1660 cm⁻¹) .

Q. How can researchers ensure compound purity using chromatographic methods?

  • Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane mobile phases (e.g., 3:7 ratio) is effective for monitoring reaction progress. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can quantify purity (>95%). Critical parameters include flow rate (1.0 mL/min) and gradient elution (acetonitrile/water) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles, unit cell parameters) across studies be resolved?

  • Methodological Answer : Discrepancies may arise from temperature-dependent polymorphism or solvent effects during crystallization. To address this:
  • Perform temperature-controlled XRD studies (e.g., 100–293 K) to assess thermal expansion coefficients .
  • Use ab initio density functional theory (DFT) calculations (software: Gaussian 16) to compare experimental and theoretical bond lengths/angles. For example, C–S bond lengths in similar compounds range from 1.76–1.82 Å experimentally but may vary by 0.02 Å computationally .

Q. What computational strategies predict the compound’s bioactivity and binding interactions?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to dock the compound into target proteins (e.g., cyclooxygenase-2). Parameterize force fields (AMBER) for sulfanyl and nitrile groups, and validate with free-energy perturbation (FEP) calculations .
  • QSAR modeling : Train models on hexahydroquinoline derivatives (e.g., IC₅₀ values against cancer cell lines) to correlate substituent effects (e.g., electron-withdrawing nitriles) with activity .

Q. How can the reactivity of sulfanyl and oxo groups be systematically investigated under varying conditions?

  • Methodological Answer :
  • pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 3–10) using UV-Vis spectroscopy. For example, sulfanyl groups may oxidize to sulfoxides at pH > 8 .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks at ~200°C for cycloocta[b]pyridine derivatives) .

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